

1-Cyclohexyltrimethylamine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Cyclohexyltrimethylamine**

Cat. No.: **B103509**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **1-Cyclohexyltrimethylamine** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-Cyclohexyltrimethylamine** (CAS No. 16607-80-0) in organic solvents. As a tertiary amine featuring a significant nonpolar moiety, its solubility profile is critical for applications in chemical synthesis, purification, and formulation development. This document synthesizes theoretical principles of intermolecular forces to build a predictive solubility model. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal equilibrium method. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of 1-Cyclohexyltrimethylamine

1-Cyclohexyltrimethylamine, also known as N,N-Dimethylcyclohexanemethanamine, is an organic compound with the molecular formula C9H19N.^{[1][2]} It is a tertiary amine characterized by a cyclohexyl group and two methyl groups attached to the nitrogen atom. The structure combines a bulky, nonpolar cycloaliphatic ring with a polar tertiary amine functional group. This duality governs its interactions with other molecules and, consequently, its solubility.

Understanding the solubility of this compound is paramount for:

- Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, facilitating optimal reaction kinetics.
- Purification Processes: Designing effective crystallization, extraction, or chromatographic methods.
- Formulation Development: Creating stable, homogenous liquid formulations for various applications.

This guide provides the foundational knowledge and practical methodologies to predict and experimentally validate the solubility of **1-cyclohexyltrimethylamine**.

Physicochemical Properties and Molecular Structure

A molecule's solubility is a direct consequence of its structure and physical properties.

- Molecular Formula: C₉H₁₉N[2]
- Molecular Weight: 141.25 g/mol [1]
- Structure:

Caption: Molecular structure of **1-Cyclohexyltrimethylamine**.

The key structural features influencing solubility are:

- Tertiary Amine Group: The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.[3] However, the absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor.[4][5] This limits its ability to self-associate via hydrogen bonding, unlike primary or secondary amines.[6]
- Cyclohexyl and Methyl Groups: These large, nonpolar alkyl groups constitute the majority of the molecule's surface area. They interact primarily through weak van der Waals forces (London dispersion forces).[5]

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.^[7] This means that substances with similar intermolecular forces are likely to be soluble in one another.

Intermolecular Forces at Play

The solubility of **1-cyclohexyltrimethylamine** is dictated by a balance of the following forces:

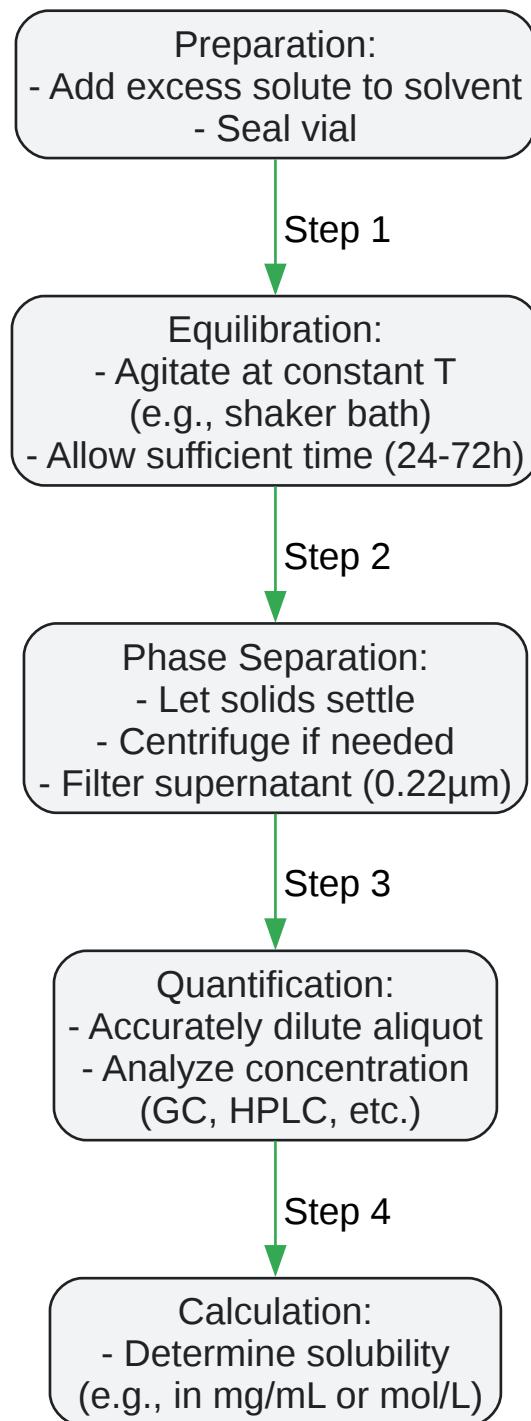
- Van der Waals Forces: Due to its large nonpolar structure, these are the dominant forces between **1-cyclohexyltrimethylamine** molecules and nonpolar solvent molecules.^[5]
- Dipole-Dipole Interactions: The C-N bonds induce a small molecular dipole, allowing for weak dipole-dipole interactions with polar aprotic solvents.
- Hydrogen Bonding (as an acceptor): The lone pair on the nitrogen can accept a hydrogen bond from a protic solvent (like an alcohol).^{[8][9]} However, the bulky alkyl groups can sterically hinder this interaction.

Predictive Solubility in Common Organic Solvents

Based on these principles, a qualitative solubility profile can be predicted. The large hydrophobic alkyl component suggests high solubility in nonpolar solvents, which decreases as solvent polarity increases.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Nonpolar Aliphatic	Hexane, Cyclohexane	High / Miscible	Dominant van der Waals interactions between the solute's alkyl groups and the solvent. [5]
Nonpolar Aromatic	Toluene, Benzene	High / Miscible	Strong van der Waals forces. The principle of "like dissolves like" applies well here. [6]
Slightly Polar	Diethyl Ether, Tetrahydrofuran (THF)	High / Miscible	The ether oxygen can interact weakly with the amine, and the overall low polarity is compatible with the solute's nonpolar character.
Polar Aprotic	Acetone, Ethyl Acetate	Moderate to High	Solvents can engage in dipole-dipole interactions. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to dissolve.
Polar Protic	Ethanol, Methanol	Moderate to Low	The amine can act as a hydrogen bond acceptor with the solvent's -OH group. [8] However, dissolving requires disrupting the solvent's strong H-bonding network, and

the large nonpolar part of the solute is unfavorable in this environment.[\[3\]](#)[\[6\]](#)


Highly Polar	Dimethyl Sulfoxide (DMSO)	Moderate to Low	While polar, DMSO is aprotic. Solubility will depend on the balance between favorable dipole-dipole interactions and the energy cost of accommodating the large nonpolar group.
--------------	---------------------------	-----------------	---

Experimental Protocol for Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.[\[10\]](#)

Workflow for Isothermal Saturation Method

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Methodology

Objective: To determine the saturation solubility of **1-cyclohexyltrimethylamine** in a given organic solvent at a specified temperature.

Materials:

- **1-Cyclohexyltrimethylamine** (solute)
- Selected organic solvent(s)
- Scintillation vials or other sealable glass containers
- Temperature-controlled orbital shaker or magnetic stirrer with a water bath
- Centrifuge (optional)
- Syringes and syringe filters (e.g., 0.22 μm PTFE for organic solvents)
- Analytical balance
- Volumetric flasks and pipettes
- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

Procedure:

- Preparation of Stock Standards:
 - Accurately prepare a series of calibration standards of **1-cyclohexyltrimethylamine** in the chosen solvent. This is crucial for the final quantification step.
- Sample Preparation:
 - Add an excess amount of **1-cyclohexyltrimethylamine** to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. A good starting point is to add enough solute so that a visible amount of solid (or separate liquid phase) remains at equilibrium.
 - Record the exact mass of the solute added.

- Add a known volume or mass of the solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to determine the minimum time required to achieve a stable concentration.
- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solute to settle for several hours at the same constant temperature.
 - For fine suspensions, centrifugation can be used to pellet the excess solid.
 - Carefully draw the supernatant (the clear, saturated solution) into a syringe.
 - Attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
- Quantification:
 - Accurately weigh the collected aliquot of the saturated solution.
 - Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using a validated analytical method (e.g., GC-FID).
 - Determine the concentration of **1-cyclohexyltrimethylamine** in the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:

- Back-calculate the concentration in the original undiluted saturated solution, accounting for all dilution factors.
- Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

Implications for Researchers and Drug Development

The solubility profile directly impacts the practical handling and application of **1-cyclohexyltrimethylamine**.

- For Synthetic Chemists: The high solubility in nonpolar solvents like toluene and hexane makes them excellent choices for reaction media, especially if other reactants share similar solubility profiles. For purification, insolubility or low solubility in a polar solvent could be exploited for precipitation or crystallization by adding it as an anti-solvent.
- For Analytical Scientists: When developing chromatographic methods (GC or HPLC), the choice of mobile phase or injection solvent should align with its solubility to ensure sharp peaks and good reproducibility.
- For Formulation Scientists: The compound's hydrophobicity means it will be poorly soluble in aqueous media.^[6] For formulations requiring an aqueous phase, strategies such as using co-solvents, emulsifiers, or creating salt forms by reacting with an acid would be necessary.

Conclusion

1-Cyclohexyltrimethylamine is a tertiary amine whose solubility is dominated by its large, nonpolar cyclohexyl and methyl groups. It is predicted to be highly soluble in nonpolar and slightly polar organic solvents and progressively less soluble in polar protic solvents. This predictive framework, grounded in the principles of intermolecular forces, serves as an essential starting point for solvent selection. For precise quantitative needs, the provided isothermal saturation protocol offers a robust and reliable method for experimental determination. A thorough understanding of this compound's solubility is a critical prerequisite for its effective use in research and development.

References

- Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines.
- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.

- Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES. *The Journal of Organic Chemistry*, 09(4), 319–328.
- Quora. (2018, March 30). Are amines soluble in organic solvents?
- Cheméo. (n.d.). Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).
- Chemistry LibreTexts. (2015, March 17). Basic Properties of Amines.
- BYJU'S. (n.d.). Physical Properties of Amines.
- Lumen Learning. (n.d.). 15.12 Physical Properties of Amines.
- PubChem. (n.d.). N,N-Dimethylcyclohexanemethanamine.
- NIST. (n.d.). Trimethylamine, 1-cyclohexyl-.
- NIST. (n.d.). Phase change data for Trimethylamine, 1-cyclohexyl-.
- Lumen Learning. (n.d.). 23.1. Properties of amines.
- AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4.
- Chemistry LibreTexts. (2019, January 14). 4.11: Physical Properties of Amines.
- ResearchGate. (2025, August 10). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K.
- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
- PubChem. (n.d.). (1S)-1-cyclohexylethylamine.
- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N-Dimethylcyclohexanemethanamine | C9H19N | CID 123363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [1-Cyclohexyltrimethylamine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103509#1-cyclohexyltrimethylamine-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com